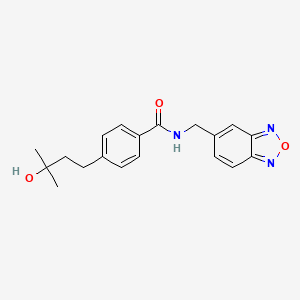![molecular formula C17H15Cl2NO2 B5494583 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5494583.png)
3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as DCPAB, has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Applications De Recherche Scientifique
3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, this compound has been used as a building block for the synthesis of functional materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves the inhibition of specific enzymes and pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. By inhibiting the activity of these enzymes, this compound can disrupt the growth and survival of cancer cells. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. By inhibiting the activity of COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, by inhibiting the activity of vascular endothelial growth factor (VEGF). In vivo studies have shown that this compound can reduce tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has several advantages and limitations for lab experiments. One advantage is its high purity and stability, which allows for accurate and reproducible experiments. Another advantage is its low toxicity, which allows for higher concentrations to be used in experiments. However, this compound has limitations in terms of solubility and bioavailability, which can affect its effectiveness in experiments. This compound also has limitations in terms of its selectivity, as it can inhibit the activity of multiple enzymes and pathways.
Orientations Futures
There are several future directions for research on 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one. One direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the exploration of the use of this compound in combination with other drugs or therapies for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on specific enzymes and pathways. Finally, research is needed to explore the potential applications of this compound in material science and other fields.
In conclusion, this compound is a chemical compound with potential applications in various fields, including cancer research, drug discovery, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in these fields.
Méthodes De Synthèse
3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one can be synthesized using different methods, including the condensation reaction between 3,5-dichloroaniline and 4-methoxyacetophenone under basic conditions. The reaction yields this compound as a yellow solid with a melting point of 165-167°C. Other methods involve the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions.
Propriétés
IUPAC Name |
(E)-3-(3,5-dichloroanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11(20-15-9-13(18)8-14(19)10-15)7-17(21)12-3-5-16(22-2)6-4-12/h3-10,20H,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGYGQNZTYSZNT-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-1'-[(6-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5494508.png)
![{1-[3-(2-nitrophenyl)-2-propen-1-yl]-2-piperidinyl}methanol](/img/structure/B5494515.png)
![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(1-phenylpropylidene)acetohydrazide](/img/structure/B5494522.png)

![6-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}-5-(piperidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5494533.png)


![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5494561.png)


![2-{4-[4-hydroxy-1-(2-methoxyethyl)-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide](/img/structure/B5494599.png)
![2-(3-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5494604.png)
![1-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5494611.png)
![(4-chlorophenyl){1-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]propyl}amine](/img/structure/B5494614.png)